
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluorophenyl group and a pyrrolidinyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3,5-difluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and ensure consistent product quality. Purification is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism of action of (3,5-Difluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone
Comparison:
- (3,4-Difluorophenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a different fluorine substitution pattern, which can affect its reactivity and biological activity.
- (3,5-Difluorophenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, leading to different steric and electronic properties.
- (3,5-Difluorophenyl)(piperidin-1-yl)methanone: Features a piperidine ring, which can influence its binding affinity and selectivity for biological targets .
Eigenschaften
Molekularformel |
C11H11F2NO |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
(3,5-difluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
InChI-Schlüssel |
WMJSYIVBSURIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




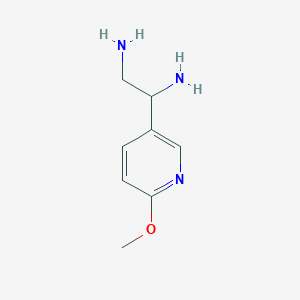

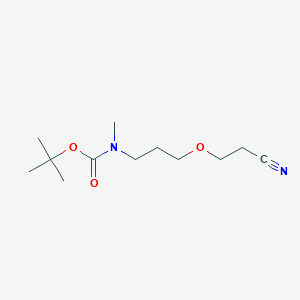

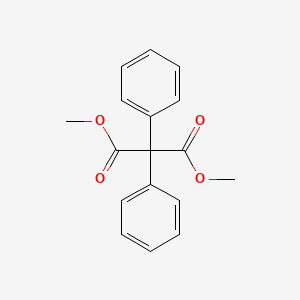
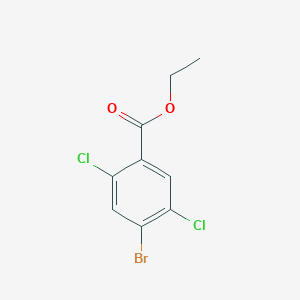

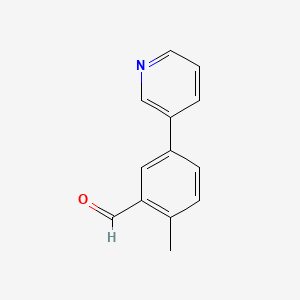
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)

